molecular formula C9H12N2 B13007499 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine

2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B13007499
M. Wt: 148.20 g/mol
InChI Key: ZEBYCCAAIPNANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions. One common method includes the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with dimethylating agents under controlled conditions to introduce the dimethyl groups at the 2-position. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and methylation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction pathways that are critical in disease progression, such as those related to cancer or microbial infections .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the dimethyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2,2-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H12N2/c1-9(2)6-7-4-3-5-10-8(7)11-9/h3-5H,6H2,1-2H3,(H,10,11)

InChI Key

ZEBYCCAAIPNANR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(N1)N=CC=C2)C

Origin of Product

United States

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